(1-Ethylpiperidin-3-yl)methanol physical and chemical properties
(1-Ethylpiperidin-3-yl)methanol physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of (1-Ethylpiperidin-3-yl)methanol. The information is curated for professionals in research and drug development, with a focus on data-driven insights and practical experimental guidance.
Core Chemical and Physical Properties
(1-Ethylpiperidin-3-yl)methanol, with the CAS Number 54525-19-8, is a substituted piperidine derivative.[1][2] Its core structure consists of a piperidine ring N-substituted with an ethyl group and a hydroxymethyl group at the 3-position.[3] This structure makes it a valuable intermediate in the synthesis of various biologically active compounds.[1]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of (1-Ethylpiperidin-3-yl)methanol. It is important to note that some of the presented data are predicted values for closely related analogs, such as ((S)-piperidin-3-yl)methanol, and should be considered as estimations in the absence of experimentally determined values for the title compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO | [2][4] |
| Molecular Weight | 143.23 g/mol | [2][4] |
| Boiling Point | 120-125 °C | [1] |
| Predicted Boiling Point | 240.4 ± 0.0 °C (at 760 Torr) | [5] (for ((S)-piperidin-3-yl)methanol) |
| Predicted Density | 0.951 ± 0.06 g/cm³ (at 20 °C) | [6] (for ((S)-piperidin-3-yl)methanol) |
| Predicted Refractive Index | 1.451 | [6] (for ((S)-piperidin-3-yl)methanol) |
| Predicted pKa | 14.93 ± 0.10 | [5] (for ((S)-piperidin-3-yl)methanol) |
| Physical Form | Liquid | [4] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [4] |
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the piperidine ring protons, and the hydroxymethyl group. The chemical shifts and coupling constants would be influenced by the stereochemistry of the 3-substituent and the ring conformation.
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¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be characteristic of the aliphatic amine, alcohol, and alkane carbons present.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the hydroxymethyl group, the ethyl group, or cleavage of the piperidine ring.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. C-H stretching vibrations for the aliphatic and ethyl groups would be observed in the 2800-3000 cm⁻¹ region. C-N and C-O stretching bands would also be present at lower wavenumbers.
Experimental Protocols
The synthesis of (1-Ethylpiperidin-3-yl)methanol can be achieved through the reductive amination of 3-piperidinemethanol with acetaldehyde. This method is a common and efficient way to introduce an ethyl group to the nitrogen atom of the piperidine ring.
Synthesis of (1-Ethylpiperidin-3-yl)methanol via Reductive Amination
This protocol is a representative procedure based on general methods for reductive amination.
Materials:
-
3-Piperidinemethanol
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 3-piperidinemethanol (1.0 equivalent) in anhydrous dichloromethane or 1,2-dichloroethane.
-
To this solution, add acetaldehyde (1.1-1.5 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.
-
Slowly add sodium triacetoxyborohydride (1.2-1.5 equivalents) to the reaction mixture in portions.
-
Continue to stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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The crude (1-Ethylpiperidin-3-yl)methanol can be purified by vacuum distillation or column chromatography on silica gel.
Caption: Synthetic workflow for (1-Ethylpiperidin-3-yl)methanol.
Applications in Research and Drug Development
(1-Ethylpiperidin-3-yl)methanol serves as a crucial building block in medicinal chemistry, particularly in the development of therapeutics targeting the central nervous system (CNS).[1] The piperidine scaffold is a common motif in many CNS-active drugs.
The presence of both a secondary amine (which becomes a tertiary amine upon ethylation) and a primary alcohol in the precursor, 3-piperidinemethanol, allows for diverse chemical modifications. The ethyl group on the nitrogen can influence the compound's lipophilicity, basicity, and metabolic stability, which are critical parameters for drug candidates.
Role as a Pharmaceutical Intermediate
This compound is utilized as an intermediate in the synthesis of molecules with potential antipsychotic or analgesic properties.[1] Furthermore, piperidine derivatives are being investigated for the treatment of various disorders where 5-HT receptors are implicated.[7] The structural features of (1-Ethylpiperidin-3-yl)methanol make it a suitable starting material for creating libraries of compounds for screening against various neurological targets.
Caption: Role in drug discovery and development.
Safety and Handling
(1-Ethylpiperidin-3-yl)methanol is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[2] Therefore, appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a foundational understanding of (1-Ethylpiperidin-3-yl)methanol for research and development purposes. As with any chemical, further in-house analysis is recommended to confirm its properties and suitability for specific applications.
References
- 1. (1-Ethylpiperidin-3-yl)methanol [myskinrecipes.com]
- 2. achmem.com [achmem.com]
- 3. Piperidin-3-ylmethanol | C6H13NO | CID 107308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1-Ethylpiperidin-3-yl)methanol | 54525-19-8 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. EP3230278B1 - Novel methyl-piperidine compounds useful for inhibiting microsomal prostaglandin e2 synthase-1 - Google Patents [patents.google.com]
- 7. US5280030A - Piperidine derivatives, their preparation and their therapeutic application - Google Patents [patents.google.com]
